molecular formula C18H14ClNO3 B11345385 4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11345385
M. Wt: 327.8 g/mol
InChI Key: AELOXCRDGSBGET-UHFFFAOYSA-N
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Description

4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate typically involves the reaction of 4-chlorophenyl isocyanate with 3,4-dimethylphenylacetic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then cyclized to form the oxazole ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
  • 4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine
  • 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione

Uniqueness

4-Chlorophenyl 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the oxazole ring

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(4-chlorophenyl) 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-11-3-4-13(9-12(11)2)17-10-16(20-23-17)18(21)22-15-7-5-14(19)6-8-15/h3-10H,1-2H3

InChI Key

AELOXCRDGSBGET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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